molecular formula C19H11F17N2O3 B4303911 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE

Cat. No.: B4303911
M. Wt: 638.3 g/mol
InChI Key: CKRDTJUNODZHSU-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate is a complex organic compound characterized by its unique structure, which includes a heptadecafluorooctyl group and a benzoylhydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE typically involves multiple steps. One common method includes the reaction of heptadecafluorooctyl iodide with 3-(2-benzoylhydrazino)but-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptadecafluorooctyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its fluorinated segment which imparts unique properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE involves its interaction with specific molecular targets. The benzoylhydrazino moiety can interact with enzymes or receptors, modulating their activity. The fluorinated segment can enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecafluorooctyl 3-(2-hydrazino)but-2-enoate
  • Heptadecafluorooctyl 3-(2-benzoylhydrazino)prop-2-enoate

Uniqueness

Heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate stands out due to its unique combination of a fluorinated segment and a benzoylhydrazino moiety. This combination imparts distinct properties, such as enhanced stability, hydrophobicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl (Z)-3-(2-benzoylhydrazinyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F17N2O3/c1-8(37-38-11(40)9-5-3-2-4-6-9)7-10(39)41-19(35,36)17(30,31)15(26,27)13(22,23)12(20,21)14(24,25)16(28,29)18(32,33)34/h2-7,37H,1H3,(H,38,40)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDTJUNODZHSU-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F17N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE
Reactant of Route 2
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE
Reactant of Route 3
Reactant of Route 3
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE
Reactant of Route 4
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE
Reactant of Route 5
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE
Reactant of Route 6
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUOROOCTYL (Z)-3-(2-BENZOYLHYDRAZINO)-2-BUTENOATE

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